molecular formula C21H24N2O4S B4584939 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline

1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline

Cat. No.: B4584939
M. Wt: 400.5 g/mol
InChI Key: GTTANIKKXKTGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.14567842 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Generation of Singlet Oxygen

A study explored the efficient generation of singlet oxygen and the photooxidation of sulfide into sulfoxide via tuning the ancillary of bicyclometalated Iridium(III) complexes. This research sheds light on the potential use of such compounds in photochemical reactions, offering insights into their photocatalytic activity and chemoselectivity under mild conditions. The study also developed a one-pot two-step procedure for preparing enantiopure sulfoxides, highlighting the compound's utility in synthetic chemistry applications (Li-Ping Li & B. Ye, 2019).

Novel Syntheses and Chemical Reactions

Another research focus is on novel synthetic routes and chemical reactions involving tetrahydroquinoline derivatives. For instance, a study on the diastereoselective addition of chiral (2-lithiophenyl)acetaldehyde acetals to various imines as a key step in the asymmetric synthesis of 1-aryltetrahydroisoquinolines illustrates the compound's importance in the development of enantiomerically pure dihydroisoquinolines, revealing its significance in medicinal chemistry and drug development (B. Wünsch & S. Nerdinger, 1999).

Potential in Pulmonary Diseases Treatment

The compound CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor suitable for topical pulmonary administration, represents a step forward in the treatment of asthma and chronic obstructive respiratory disease. This research underlines the therapeutic potential of such compounds in addressing pulmonary conditions, highlighting their effectiveness and tolerance in relevant animal models (G. Villetti et al., 2015).

Antimalarial Activity

Investigation into the antimalarial activity of 4-methoxychalcone derivatives further demonstrates the broad applicability of these compounds. This study presents the potent activity of these compounds against P. falciparum, discussing their ADMET properties and identifying a potential oral lead candidate for antimalarial therapy (Michael Eder de Oliveira et al., 2013).

Fluorescence Derivatization for HPLC

Another significant application is the use of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC), showcasing the compound's role in enhancing analytical methodologies (Tomohiko Yoshida et al., 1992).

Properties

IUPAC Name

[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-27-20-11-10-17(15-18(20)21(24)22-12-4-5-13-22)28(25,26)23-14-6-8-16-7-2-3-9-19(16)23/h2-3,7,9-11,15H,4-6,8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTANIKKXKTGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
Reactant of Route 5
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.